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Compound of Interest |

2-(4-Methoxy-phenoxy)-
Compound Name:

propylamine, HCI
CAS No.: 1352305-22-6

Cat. No.: B2902091

Get Quote

Executive Summary & Molecule Profile

Target Molecule: 2-(4-Methoxyphenoxy)propylamine Hydrochloride CAS (Free Base): 93750-
30-2 CAS (HCI Salt): 1352305-22-6 IUPAC Name: 2-(4-methoxyphenoxy)propan-1-amine
hydrochloride Molecular Formula:

Molecular Weight: 217.69 g/mol (HCI salt)[1]

Scientific Significance: 2-(4-Methoxyphenoxy)propylamine is a structural isomer of the anti-
arrhythmic drug Mexiletine.[1] While Mexiletine is a 1-aryloxy-2-aminopropane (amine at the
secondary carbon), the target molecule is a 2-aryloxy-1-aminopropane (amine at the primary
carbon).[1] This "reverse" connectivity alters the steric environment around the basic nitrogen,
potentially modifying binding affinity for sodium channels or monoamine transporters.[1]

This guide details a robust, scalable synthesis route prioritizing regiochemical fidelity. Unlike
the ring-opening of epoxides, which can yield mixtures of regioisomers, the Propionic Acid-
Amide Reduction Pathway is selected here for its absolute control over the carbon skeleton
connectivity.[1]
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Retrosynthetic Analysis

To guarantee the specific 2-phenoxy/1-amino connectivity, we disconnect the molecule at the
Carbon-Nitrogen bond via amide reduction.[1] This traces back to a 2-phenoxypropionic acid
derivative, constructed from the chiral pool (lactate derivatives) or racemic 2-halopropionates.

[1]

Strategic Pathway

¢ C-O Bond Formation:

displacement of a 2-halopropionate by 4-methoxyphenol.[1]

¢ Amidation: Conversion of the ester to a primary amide.[1]
+ Reductive Transformation: Reduction of the carbonyl to a methylene group (

) to yield the primary amine.[1]

¢ Salt Formation: Stabilization as the hydrochloride salt.[1]

Start Materials: 4-Methoxyphenol + Ethyl 2-bromopropionate

therification (SN2)

Intermediate: Ethyl 2-(4-methoxyphenoxy)propionate

mmonolysis

Precursor: 2-(4-Methoxyphenoxy)propanamide

Target: 2-(4-Methoxyphenoxy)propylamine
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Figure 1: Retrosynthetic logic ensuring regiocontrol.[1]

Detailed Experimental Protocol
Step 1: Etherification (Synthesis of Ethyl 2-(4-
methoxyphenoxy)propionate)

This step establishes the core skeleton.[1] The use of potassium carbonate in a polar aprotic
solvent ensures efficient alkylation of the phenol oxygen.[1]

Reagents & Materials:

Reagent Equiv. Role
4-Methoxyphenol (MEHQ) 1.0 Nucleophile
Ethyl 2-bromopropionate 11 Electrophile

| Potassium Carbonate (

)| 1.5 | Base | | Acetone or DMF | Solvent | Medium [[1]

Protocol:

Setup: Charge a 3-neck round-bottom flask with 4-methoxyphenol (1.0 eq) and anhydrous
acetone (10 vol).

o Activation: Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.

» Addition: Add Ethyl 2-bromopropionate (1.1 eq) dropwise via an addition funnel. Note: The
reaction is exothermic; control addition rate to maintain gentle reflux if using acetone.[1]

» Reaction: Reflux the mixture for 6—8 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the
disappearance of phenol.[1]
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o Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol)
followed by brine.[1] Dry over

and concentrate to yield the crude ester (typically a pale yellow oil).[1]
Step 2: Amidation (Synthesis of 2-(4-

methoxyphenoxy)propanamide)

Direct ammonolysis is preferred over hydrolysis/acid-chloride formation to minimize steps and
improve yield.[1]

Protocol:

Dissolution: Dissolve the crude ester from Step 1 in Methanol (5 vol).

o Ammonolysis: Add 7N Ammonia in Methanol (excess, ~10 eq) or bubble anhydrous
ammonia gas into the solution at 0°C until saturation.

» Reaction: Seal the vessel and stir at room temperature for 18-24 hours.

« Isolation: Concentrate the reaction mixture to dryness. The amide often precipitates as a
white or off-white solid.[1]

 Purification: Triturate with cold diethyl ether or hexane to remove impurities.[1] Filter and dry.

[1][]

Step 3: Reduction & Salt Formation (Synthesis of Target
HCI Salt)

Critical Safety Warning: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with
water. Perform this step under strict inert atmosphere (

or Ar).

Reagents:
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Reagent Equiv. Role

2-(4-

methoxyphenoxy)propana 1.0 Substrate
mide

(LAH) | 3.0 | Reducing Agent | | THF (Anhydrous) | Solvent | Medium | | HCI (4M in Dioxane) |
Excess | Salt Formation |[1]

Protocol:

Preparation: Suspend

(3.0 eq) in anhydrous THF under nitrogen in a dry 3-neck flask. Cool to 0°C.[1][2]

Addition: Dissolve the amide (1.0 eq) in anhydrous THF and add dropwise to the LAH
suspension. The reaction will bubble (hydrogen evolution).[1]

Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 4-6
hours to ensure complete reduction of the carbonyl.

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL per

g LAH), then 15% NaOH (

mL), then water (

mL). Stir until a granular white precipitate forms.

Filtration: Filter through a celite pad. Wash the pad with THF.[1]

Salt Formation: Concentrate the filtrate to obtain the free amine oil.[1] Dissolve in a minimal
amount of dry Ethanol or Diethyl Ether. Cool to 0°C and add 4M HCI in Dioxane dropwise
until pH < 3.
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o Crystallization: The hydrochloride salt will precipitate.[1] Filter, wash with cold ether, and dry
under vacuum.[1]

Workflow Visualization
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Figure 2: Step-by-step reaction workflow with expected yields.
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Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical markers should be confirmed:
e 1H NMR (DMSO-d6, 400 MHz):

o 8.20 (brs, 3H,
)[1]
o 6.80-6.90 (m, 4H, Aromatic).[1]
o 4.45 (m, 1H,
-0).[1]
o 3.70 (s, 3H,
)[1]
o 2.90-3.10 (m, 2H,
-N).[1]
o 1.25 (d, 3H,
-CH).[1]
o HPLC Purity: >98% (Reverse phase C18, Acetonitrile/Water gradient).[1]

o Mass Spectrometry (ESI+): m/z 182.1

(Free base).

Expert Insights & Troubleshooting

» Regioselectivity Check: If the melting point or NMR does not match, check for the "Mexiletine
isomer” (1-phenoxy-2-aminopropane).[1] This usually occurs if the epoxide route is
attempted without regiospecific catalysts.[1] The amide route described above prevents this
rearrangement.[1]
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o Water Content: The reduction step is highly sensitive to moisture.[1] Ensure the amide
intermediate is thoroughly dried before adding to the LAH slurry.[1]

o Chirality: To synthesize the (S)- or (R)-enantiomer, substitute Ethyl 2-bromopropionate with
Ethyl (R)-2-((methylsulfonyl)oxy)propionate (derived from chiral lactate).[1] The

reaction will proceed with inversion of configuration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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